
(2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid is a complex organic compound with a unique structure This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to start with a piperidine derivative, which is then subjected to various functionalization reactions to introduce the trifluoroacetyl and carboxylic acid groups. The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to ensure high yield and purity of the final product. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
(2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols
科学研究应用
(2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions due to its unique structure and reactivity.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
(2R,4R,6S)-2,6-dimethyl-1-(acetyl)piperidine-4-carboxylic acid: Similar structure but lacks the trifluoroacetyl group, resulting in different reactivity and applications.
(2R,4R,6S)-2,6-dimethyl-1-(benzoyl)piperidine-4-carboxylic acid:
Uniqueness
The presence of the trifluoroacetyl group in (2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid makes it unique compared to similar compounds. This group enhances the compound’s reactivity and ability to form strong interactions with molecular targets, making it valuable in various scientific and industrial applications.
属性
分子式 |
C10H14F3NO3 |
|---|---|
分子量 |
253.22 g/mol |
IUPAC 名称 |
(2S,6R)-2,6-dimethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14F3NO3/c1-5-3-7(8(15)16)4-6(2)14(5)9(17)10(11,12)13/h5-7H,3-4H2,1-2H3,(H,15,16)/t5-,6+,7? |
InChI 键 |
PAKKJFSZUSBMKI-MEKDEQNOSA-N |
手性 SMILES |
C[C@@H]1CC(C[C@@H](N1C(=O)C(F)(F)F)C)C(=O)O |
规范 SMILES |
CC1CC(CC(N1C(=O)C(F)(F)F)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


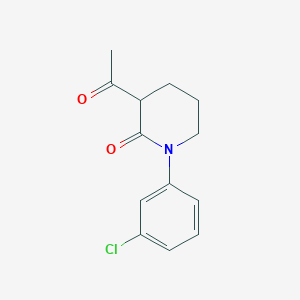

![2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide](/img/structure/B13199559.png)
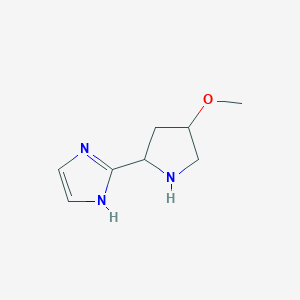
![3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid](/img/structure/B13199575.png)
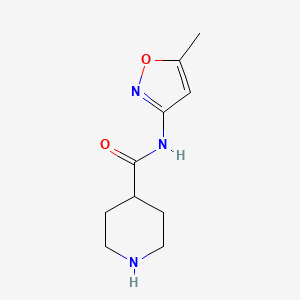
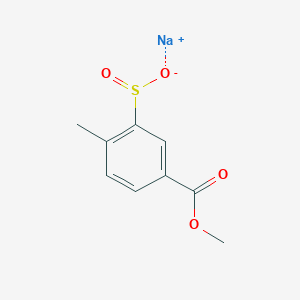
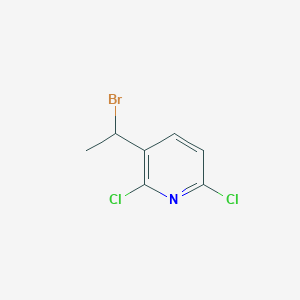
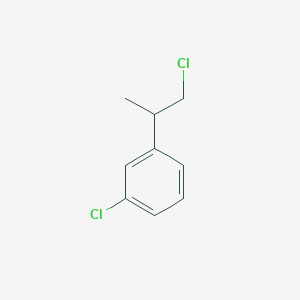

![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid](/img/structure/B13199623.png)
![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B13199633.png)
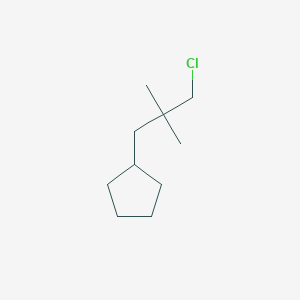
![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B13199640.png)
